REACTION_SMILES
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[CH3:16][OH:17].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[OH:11])[n:7][nH:8]1.[S:12]([Cl:13])([Cl:14])=[O:15]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9]([O:10][CH3:16])=[O:11])[nH:7][n:8]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])[nH]n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])n[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:16][OH:17].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[OH:11])[n:7][nH:8]1.[S:12]([Cl:13])([Cl:14])=[O:15]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9]([O:10][CH3:16])=[O:11])[nH:7][n:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])[nH]n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])n[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |